molecular formula C9H16ClNO2 B1435895 Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride CAS No. 2031258-52-1

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

Cat. No. B1435895
M. Wt: 205.68 g/mol
InChI Key: FGMINTQQYIWFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” is a chemical compound with a molecular weight of 205.68 .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a core structure of the compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The InChI code for “Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” is 1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” has a molecular weight of 205.68 . More detailed physical and chemical properties are not provided in the retrieved documents.

Scientific Research Applications

Synthesis and Peptide Building Blocks

The synthesis of heterospirocyclic compounds, including methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride derivatives, has been explored for their applications in peptide synthesis. For example, the compound methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been synthesized and demonstrated to function effectively as a dipeptide building block. This innovation facilitates the construction of complex peptide structures, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, showcasing the compound's utility in peptide synthesis (Suter et al., 2000).

Reformatsky Reaction and Spirocyclic Compound Synthesis

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride derivatives have been utilized in the Reformatsky reaction to generate spirocyclic compounds. For instance, Reformatsky reagents derived from methyl 1-bromocyclohexane-1-carboxylates have reacted with aromatic aldehyde phenyl- and benzoylhydrazones, leading to the formation of various 3-aryl-2-phenylamino and 3-aryl-2-benzoylamino-2-azaspiro compounds. This method demonstrates the compound's role in the synthesis of novel spirocyclic structures with potential pharmaceutical applications (Shchepin et al., 2007).

Drug Discovery and Multifunctional Modules

In drug discovery, methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride derivatives have been investigated for their potential as multifunctional modules. The synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed to serve as versatile and structurally diverse modules for drug discovery, exemplifies the strategic application of these compounds in the development of new therapeutic agents. Such efforts underscore the compound's importance in generating innovative structures for pharmaceutical research (Li et al., 2013).

properties

IUPAC Name

methyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMINTQQYIWFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CCCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

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